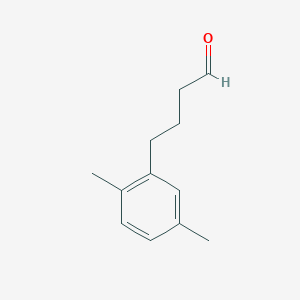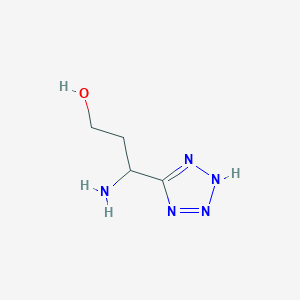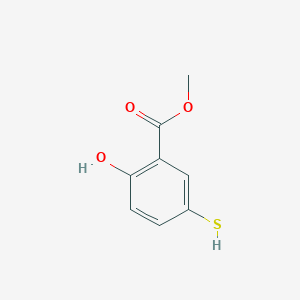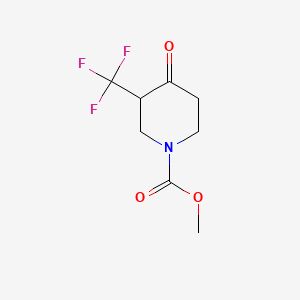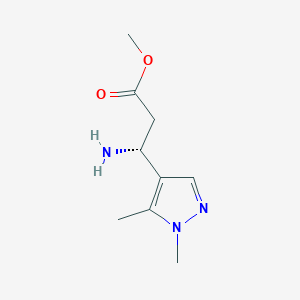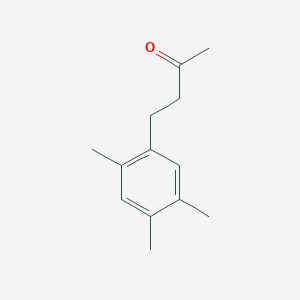
2-(Cyclopentylamino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is also known by its IUPAC name, cyclopentylalanine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-(Cyclopentylamino)propanoic acid hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with an appropriate precursor under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(Cyclopentylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylamino)propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopentylamino)propanoic acid hydrochloride can be compared with other similar compounds, such as:
Cyclopentylalanine: This compound is structurally similar but lacks the hydrochloride group.
Cyclopentylamine: This compound is a precursor in the synthesis of this compound.
Propanoic acid derivatives: These compounds share a similar backbone structure but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
2-(cyclopentylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)9-7-4-2-3-5-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
RFECBSBPSGUZHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC1CCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



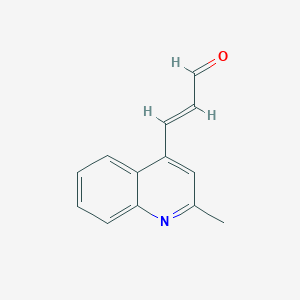
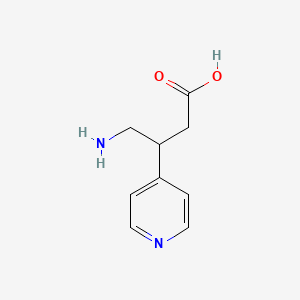

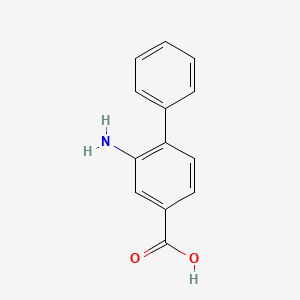
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
